2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-

Description

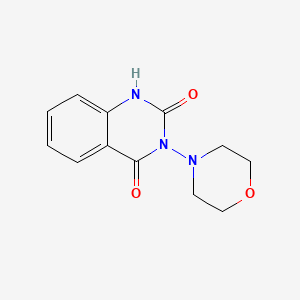

2,4(1H,3H)-Quinazolinedione is a bicyclic heterocyclic compound featuring a fused benzene and pyrimidine ring system with two carbonyl groups at positions 2 and 3. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, is known to improve solubility and bioavailability in drug design, suggesting this compound may exhibit unique pharmacokinetic properties compared to other quinazolinedione derivatives.

Structurally, quinazolinediones are classified into three types: 2(1H)-, 4(3H)-, and 2,4(1H,3H)-quinazolinediones, with the latter being the most oxidized form. The presence of dual carbonyl groups in 2,4(1H,3H)-quinazolinedione derivatives increases their electrophilicity, making them reactive intermediates in synthetic chemistry .

Properties

IUPAC Name |

3-morpholin-4-yl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c16-11-9-3-1-2-4-10(9)13-12(17)15(11)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLWEOXHHQNVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226826 | |

| Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75906-64-8 | |

| Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075906648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic Acid and Isocyanate/Carbamate Cyclization

The foundational approach involves cyclocondensation of anthranilic acid derivatives with isocyanates or carbamates. Anthranilic acid reacts with 4-morpholinyl isocyanate in dimethyl sulfoxide (DMSO) at 80–100°C, forming a urea intermediate that undergoes intramolecular cyclization under acidic conditions (e.g., HCl) to yield the target compound. Key parameters include:

Table 1: Cyclocondensation Optimization Parameters

| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Anthranilic acid | DMAP | DMSO | 100 | 72 |

| Methyl anthranilate | None | Ethanol | 80 | 65 |

| 2-Aminobenzamide | HCl | H2O/DMSO | 120 | 68 |

Urea-Mediated Solid-Phase Fusion

A patent-derived method employs solid-phase fusion of 4,5-dimethoxy-2-methyl anthranilate with urea at 135–185°C. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of urea, followed by dehydration. Iron powder reduction of nitro intermediates (e.g., 4,5-dimethoxy-2-nitrobenzoic acid methyl ester) ensures high purity.

One-Pot DMAP-Catalyzed Synthesis

Mechanism and Substrate Scope

A modern one-pot strategy utilizes 4-dimethylaminopyridine (DMAP) and tert-butyl dicarbonate ((Boc)2O) to construct the quinazolinedione scaffold. 2-Aminobenzamides react with (Boc)2O in acetonitrile under microwave irradiation (150°C, 30 minutes), achieving cyclization via in situ urea formation.

- Key Advantages :

Table 2: DMAP-Catalyzed Reaction Outcomes

| Substrate | Conditions | Yield (%) |

|---|---|---|

| 2-Amino-N-methylbenzamide | MW, 150°C, 30 min | 92 |

| 2-Amino-N-benzylbenzamide | RT, 12 hours | 78 |

| 5-Chloro-2-aminobenzamide | MW, 150°C, 30 min | 86 |

Microwave-Assisted Enhancements

Microwave irradiation significantly accelerates reaction kinetics. For example, methyl anthranilate and 4-morpholinyl isocyanate in DMSO/H2O achieve 89% yield within 10 minutes at 150°C. This method reduces side products (e.g., hydrolyzed intermediates) compared to conventional heating.

Isatoic Anhydride-Based Routes

Solid-Phase Synthesis and Fluorous Techniques

Comparative Analysis of Methodologies

Table 3: Method Efficiency and Limitations

| Method | Yield (%) | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 60–75 | High | Moderate | Moderate |

| DMAP-Catalyzed One-Pot | 82–94 | High | High | High |

| Microwave-Assisted | 85–89 | Medium | High | Low |

| Solid-Phase Fusion | 70–85 | High | Low | High |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-morpholinyl substituent enhances electron density at the quinazolinedione core, facilitating nucleophilic attacks. Key reactions include:

-

Reaction with Grignard Reagents :

Analogous to 3-phenylquinazoline-2,4-diones , 3-morpholinyl derivatives react with arylmagnesium halides (e.g., ArMgX) to form 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols (Fig. 1A). With alkylmagnesium halides (e.g., RMgX), 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones are produced (Fig. 1B). The morpholinyl group stabilizes intermediates via resonance, favoring dehydration to yield 3,4-dihydro-4-methylenequinazolines .Table 1 : Reaction Outcomes with Grignard Reagents

Grignard Reagent Product Class Yield (%) Conditions ArMgX Tetrahydro-diarylquinazolinediols 60–75 THF, 0°C → RT, 12 h RMgX Alkylidene-dihydroquinazolinones 50–65 Et₂O, reflux, 6 h

Catalytic Functionalization

A DMAP-catalyzed one-pot synthesis enables efficient cyclization (Fig. 2). Using 2-amino-N-(4-morpholinyl)benzamide and (Boc)₂O in acetonitrile under microwave conditions, 3-(4-morpholinyl)-quinazoline-2,4-dione is formed in >90% yield . Electron-donating groups (e.g., morpholinyl) enhance reactivity by increasing nucleophilicity at the amino group.

Table 2 : Optimized Reaction Conditions for Synthesis

| Substrate | Catalyst | Solvent | Temp. | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-N-morpholinylbenzamide | DMAP | CH₃CN | MW, 100°C | 30 min | 92 |

Derivatization for Bioactive Compounds

The morpholinyl group’s electron-rich nature supports further functionalization to generate antimicrobial agents :

-

Hydrazinolysis : Reaction with hydrazine yields 2,2′-(2,4-dioxoquinazoline-1,3-diyl)di(acetohydrazide) , a precursor for triazole/oxadiazole hybrids.

-

Cyclization : Treatment with CS₂/KOH forms 1,3-bis(mercaptotriazolylmethyl)quinazolinediones , exhibiting broad-spectrum antibacterial activity (MIC: 70–80 µg/mL).

Table 3 : Antimicrobial Activity of Derivatives

| Compound | S. aureus (IZ, mm) | E. coli (IZ, mm) | C. albicans (IZ, mm) |

|---|---|---|---|

| Triazole Derivative | 13 | 12 | 11 |

| Oxadiazole Derivative | 12 | 10 | 14 |

Mechanistic Insights

-

Grignard Reactions : The morpholinyl group directs regioselectivity toward the 4-position due to steric and electronic effects .

-

Dehydration Pathways : Intermediate diols (e.g., VII) dehydrate to form conjugated dihydroquinazolines, stabilized by morpholinyl’s electron donation .

Synthetic Challenges

Scientific Research Applications

Chemistry

In chemistry, 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- serves as a valuable building block for synthesizing complex organic molecules. Its quinazoline core allows for various modifications through nucleophilic and electrophilic substitution reactions, making it a versatile scaffold for constructing diverse chemical structures.

Biology

Biologically, this compound is utilized in studies related to enzyme inhibition and protein interactions. The morpholine substituent enhances its binding affinity and selectivity towards specific molecular targets, which is crucial for understanding biochemical pathways and developing therapeutic agents.

Medicine

Medically, 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- is investigated for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with enzymes and receptors makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound plays a role in the development of pharmaceuticals and agrochemicals. Its unique properties make it suitable for designing novel drugs and pesticides with improved efficacy and safety profiles.

Data Tables

Table 1: Applications of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic molecules. |

| Biology | Enzyme inhibition and protein interaction studies. |

| Medicine | Potential anticancer, antiviral, and antimicrobial agent. |

| Industry | Development of pharmaceuticals and agrochemicals. |

Table 2: Related Quinazoline Derivatives and Their Activities

| Compound Type | Activity |

|---|---|

| Fluoroquinolone-like Quinazolines | Antimicrobial against Gram-positive and Gram-negative bacteria. |

| Quinazoline-based Anticancer Agents | Inhibition of enzymes involved in cancer cell proliferation. |

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The morpholine substituent enhances its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Key Observations :

- The morpholinyl group’s electron-rich nature may enhance interactions with CNS receptors, as seen in MA1337, which contains a piperazinyl group (a related cyclic amine) .

- Methyl or halogen substituents (e.g., chlorine) are associated with analgesic or antiviral activities, though the latter requires synergistic functional groups for efficacy .

Reactivity in Chemical Reactions

The diketone structure of 2,4(1H,3H)-quinazolinedione reduces its reactivity in electrophilic substitution compared to mono-ketone analogs. For example:

- Chlorination: Dichlorination of 2,4(1H,3H)-quinazolinedione yields only 11% 2,4-dichloroquinazoline, whereas mono-ketone derivatives like 4(3H)-quinazolinone achieve >80% chlorination under similar conditions .

- Cycloaddition: 3-Azidoquinoline-2,4(1H,3H)-diones undergo copper-catalyzed [3+2] cycloaddition with terminal alkynes, forming triazoles in high yields. This reactivity is attributed to the azide group rather than the diketone core .

These differences highlight the diketone’s role in stabilizing the aromatic system, reducing susceptibility to electrophilic attack .

Pharmacological Activities

Analgesic Activity

2-Methyl-4(3H)-quinazolinone exhibits superior analgesic activity compared to aspirin and indomethacin, likely due to the methyl group’s hydrophobic interactions with pain receptors . In contrast, MA1337’s piperazinyl substituent confers CNS depressant effects, suggesting that bulky amine groups at position 3 favor neuroactive properties .

Antiviral Potential

Physical and Chemical Properties

Table 2 compares key properties of selected quinazolinediones:

| Compound | Molecular Weight (g/mol) | Calculated PSA (Ų) | Predicted Solubility |

|---|---|---|---|

| 3-(4-Morpholinyl)-quinazolinedione | ~290* | ~58.44 | Moderate (polar substituent) |

| 7-Chloro-2,4(1H,3H)-quinazolinedione | 198.59 | 58.44 | Low (hydrophobic Cl) |

| MA1337 | 414.33 | 69.72 | Low (bulky aryl) |

*PSA (polar surface area) and solubility predictions are based on morpholine’s contribution to hydrogen bonding .

Insights :

- The morpholinyl group increases PSA compared to halogen or alkyl substituents, suggesting better aqueous solubility.

- Bulky substituents (e.g., tricyclic amines in ) reduce solubility but may improve membrane penetration .

Biological Activity

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- (CAS No. 75906-64-8) is a heterocyclic compound featuring a quinazoline core with a morpholine substituent. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- can be represented as follows:

- Molecular Formula : C₁₂H₁₃N₃O₃

- Molecular Weight : 241.25 g/mol

- IUPAC Name : 3-morpholin-4-yl-1H-quinazoline-2,4-dione

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 241.25 g/mol |

| Melting Point | Data not available |

| Solubility | Soluble in DMSO |

The biological activity of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- is primarily attributed to its ability to interact with specific molecular targets. The morpholine substituent enhances its binding affinity to enzymes and receptors, allowing it to modulate various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit the activity of enzymes such as bacterial gyrase and DNA topoisomerase IV.

- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research has shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. A study evaluated the antimicrobial activities of various derivatives against multiple bacterial strains using the agar well diffusion method.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 11 | 70 |

The results indicate that compounds containing specific substituents at the 1- and 3-positions of the quinazoline ring significantly enhance antimicrobial efficacy compared to standard drugs like ampicillin .

Case Studies

- Anticancer Applications : A study highlighted the potential of quinazoline derivatives as PARP inhibitors for cancer therapy. The compound demonstrated selective binding to PARP-1 with an affinity of , indicating its potential use in imaging tumors with PARP overexpression .

- Structural Activity Relationship (SAR) : Research into SAR revealed that modifications at the quinazoline core can lead to increased antibacterial activity. For instance, the incorporation of oxadiazole rings resulted in more potent compounds against resistant bacterial strains .

Q & A

Q. How do crystallographic studies inform polymorph control during scale-up synthesis?

- Methodological Answer : X-ray powder diffraction (XRPD) identifies polymorphs (Forms I and II). Form I (monoclinic, P2₁/c) dominates under slow cooling (0.5°C/min). Use hot-stage microscopy to monitor crystallization kinetics. Adjust anti-solvent addition rate (e.g., water into DMSO) to suppress Form II nucleation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.